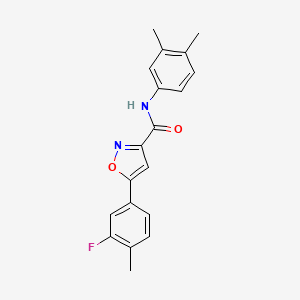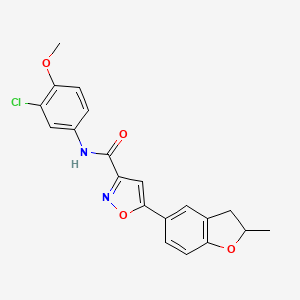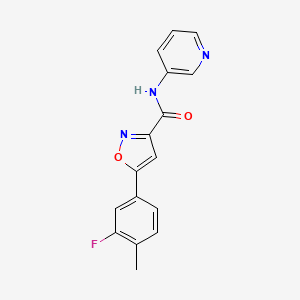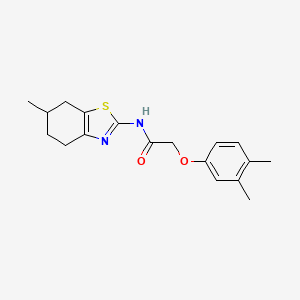![molecular formula C15H13ClN2OS2 B11347821 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11347821.png)
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate chlorinating agents. The thiazole ring is then introduced via a condensation reaction with 2-methyl-1,3-thiazole. The final step involves the formation of the carboxamide group through an amidation reaction with suitable amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of a benzothiophene core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13ClN2OS2 |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H13ClN2OS2/c1-9-18-10(8-20-9)6-7-17-15(19)14-13(16)11-4-2-3-5-12(11)21-14/h2-5,8H,6-7H2,1H3,(H,17,19) |
InChI Key |
IMYKTJVVYFHVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11347740.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11347748.png)

![1-(benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347758.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11347760.png)
![1-(4-ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11347777.png)


![2-fluoro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347792.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B11347797.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11347807.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B11347815.png)
